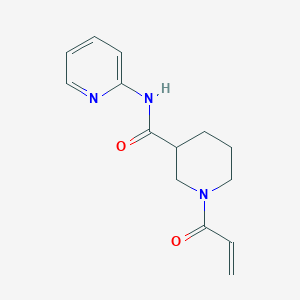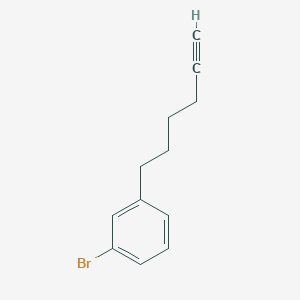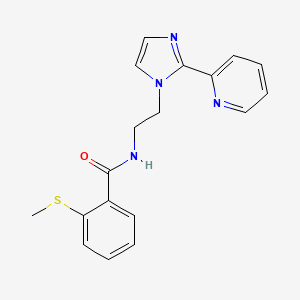
1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide, commonly known as PPCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPCC belongs to the class of piperidine compounds and is synthesized through various methods.
作用机制
PPCC exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase and histone deacetylase. PPCC has also been found to inhibit the growth of fungi and viruses by disrupting their cell membranes. In neurodegenerative disorders, PPCC has been shown to protect neurons from oxidative stress and inflammation by modulating the activity of various signaling pathways.
Biochemical and Physiological Effects:
PPCC has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. PPCC also inhibits the growth and replication of fungi and viruses by disrupting their cell membranes. In neurodegenerative disorders, PPCC has been found to protect neurons from oxidative stress and inflammation, which are key factors in the progression of these diseases.
实验室实验的优点和局限性
PPCC has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. PPCC is also stable under various conditions, making it suitable for long-term storage. However, PPCC has some limitations for lab experiments. It is highly reactive and can be toxic at high concentrations, requiring careful handling and storage. Additionally, PPCC has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for PPCC research. One potential area of research is the development of PPCC-based drugs for the treatment of cancer, fungal infections, and viral infections. Additionally, PPCC could be investigated further for its potential use in the treatment of neurodegenerative disorders. Future research could also focus on optimizing the synthesis of PPCC to improve yield and purity. Lastly, the development of new methods for the delivery of PPCC could increase its efficacy and reduce toxicity.
Conclusion:
In conclusion, PPCC is a chemical compound that has shown great potential for therapeutic applications. Its anticancer, antifungal, and antiviral properties, as well as its ability to protect neurons from oxidative stress and inflammation, make it a promising candidate for drug development. While there are some limitations to its use in lab experiments, further research could lead to the development of new and effective treatments for a range of diseases.
合成方法
PPCC can be synthesized through various methods, including the reaction of 2-acetylpyridine with piperidine-3-carboxylic acid, followed by condensation with acryloyl chloride. Another method involves the reaction of 2-acetylpyridine with piperidine-3-carboxylic acid, followed by cyclization with acetic anhydride. The synthesis of PPCC requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity.
科学研究应用
PPCC has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antiviral properties. PPCC has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, PPCC has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
1-prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-13(18)17-9-5-6-11(10-17)14(19)16-12-7-3-4-8-15-12/h2-4,7-8,11H,1,5-6,9-10H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNINVADJRVQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B3005949.png)

![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B3005951.png)
![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3005952.png)
![8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3005953.png)


![2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B3005956.png)
![7-(4-bromophenyl)-N-(4-isopropylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005958.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005960.png)


